Molecular Weight Reduction: 179.24 vs. 329.42 g/mol – Improved Atom Economy and Permeability Potential
S-((1H-Benzo[d]imidazol-2-yl)methyl)thiohydroxylamine possesses a molecular weight of 179.24 g/mol, which is 150.18 g/mol lower (approximately 46% reduction) than omeprazole sulfide (329.42 g/mol), the most frequently employed benzimidazole-sulfide intermediate in PPI synthesis . This substantial mass difference translates into a markedly higher heavy atom count efficiency for fragment-based screening libraries, where lower molecular weight correlates with improved ligand efficiency metrics [1].
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 179.24 g/mol |
| Comparator Or Baseline | Omeprazole sulfide (CAS 73590-85-9): 329.42 g/mol |
| Quantified Difference | Δ = -150.18 g/mol (approx. 46% reduction) |
| Conditions | Calculated from molecular formula; target C₈H₉N₃S vs. comparator C₁₇H₁₉N₃O₂S |
Why This Matters
Reduced molecular weight enhances the likelihood of satisfying Lipinski's Rule of Five and Veber criteria, making the compound a more attractive starting point for oral bioavailability optimization in drug discovery programs.
- [1] Lipinski CA. Lead- and drug-like compounds: the rule-of-five revolution. Drug Discov Today Technol. 2004;1(4):337-41. View Source
